![molecular formula C14H14BrN3O B214274 (4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B214274.png)
(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a tetrahydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Coupling with Tetrahydroisoquinoline: The pyrazole derivative is then coupled with 1,2,3,4-tetrahydroisoquinoline through a carbonyl linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Methyl-4-bromopyrazole: A simpler analog that lacks the tetrahydroisoquinoline moiety.
Pyrazoloquinolines: Compounds that share the pyrazole and quinoline structures but differ in substitution patterns.
3(5)-Substituted Pyrazoles: Pyrazoles with different substituents at the 3 or 5 positions, affecting their reactivity and applications.
Uniqueness
(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is unique due to its combination of a brominated pyrazole ring and a tetrahydroisoquinoline moiety. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
属性
分子式 |
C14H14BrN3O |
|---|---|
分子量 |
320.18 g/mol |
IUPAC 名称 |
(4-bromo-2-methylpyrazol-3-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C14H14BrN3O/c1-17-13(12(15)8-16-17)14(19)18-7-6-10-4-2-3-5-11(10)9-18/h2-5,8H,6-7,9H2,1H3 |
InChI 键 |
LYXFZVDDFOZPDO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCC3=CC=CC=C3C2 |
规范 SMILES |
CN1C(=C(C=N1)Br)C(=O)N2CCC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)
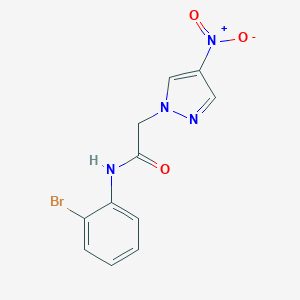
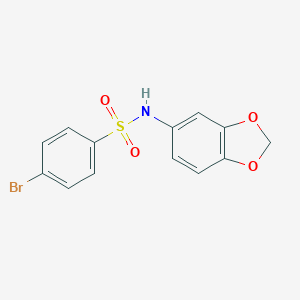
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-METHOXYPHENYL)-2-FURAMIDE](/img/structure/B214197.png)
![2-{[2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B214198.png)
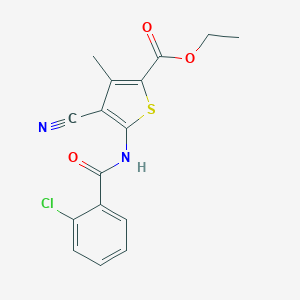
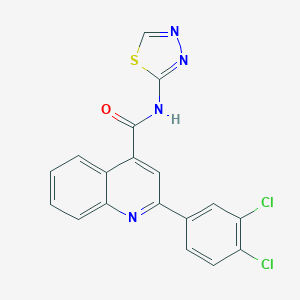
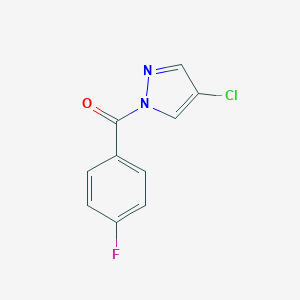
![4-nitro-1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)
![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE](/img/structure/B214213.png)
![5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE](/img/structure/B214214.png)
